molecular formula C15H20ClNO3 B009011 (3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone CAS No. 102123-74-0

(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone

Cat. No. B009011
M. Wt: 297.78 g/mol
InChI Key: JAKDNFBATYIEIE-LBPRGKRZSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves strategic functionalization and protection steps to achieve the desired stereochemistry and functional group compatibility. For instance, an efficient synthesis route involves the transformation of precursors through esterification, protection of amine and thiol groups, and subsequent reaction steps to install the Boc group and other structural elements (Qin et al., 2014). Such methodologies underscore the importance of protecting group strategies in complex molecule synthesis.

Molecular Structure Analysis

The molecular and crystal structure of related tert-butoxycarbonyl-protected compounds has been studied to understand the conformation and interactions within the crystal lattice. For example, the molecular structure of a tert-butyl Nalpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate reveals weak intermolecular bonding and hydrophobic contacts, which play a crucial role in stabilizing the molecule's conformation (Kozioł et al., 2001).

Chemical Reactions and Properties

The tert-butoxycarbonyl group is known for its versatility as a protecting group in organic synthesis, particularly in the synthesis of amines. The N-tert-butanesulfinyl imines, for instance, serve as intermediates for the asymmetric synthesis of amines, demonstrating the utility of tert-butoxycarbonyl-protected precursors in facilitating nucleophilic addition reactions and enabling subsequent deprotection and functionalization steps (Ellman et al., 2002).

Scientific Research Applications

Synthesis of Antiviral Drug Intermediate

(Wu et al., 2019) detailed the efficient synthesis of a key intermediate for the antiviral drug Atazanavir. They improved the stereoselective bioreduction process using an engineered short-chain dehydrogenase/reductase (SDR), which significantly enhanced catalytic efficiency.

Structural Studies in Organic Chemistry

(Kozioł et al., 2001) investigated the molecular and crystal structure of a related tert-butyl N-alpha-tert-butoxycarbonyl-L-(S-trityl)cysteinate. They explored the conformation-stabilizing function of weak intermolecular bonding in this compound.

Synthesis of Phosphatidyl Ethanolamines

(Mcguigan & Swords, 1993) described a method for preparing alkyl 2-aminoethyl hydrogen phosphates (phosphatidyl ethanolamines) using phosphoramidite chemistry, where tert-butoxycarbonyl N-protection plays a crucial role.

Kinetic Resolution in Pharmaceutical Chemistry

(Raju, Chiou, & Tai, 1995) conducted a study on the lipase-catalyzed kinetic resolution of pharmaceutically useful chloro alcohols. This study exemplifies the use of enzymes in the synthesis of enantiomerically pure compounds.

Synthesis of Edeine Analogs

(Czajgucki, Sowiński, & Andruszkiewicz, 2003) described methods for synthesizing ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates, important for creating edeine analogs.

HIV Protease Inhibitors

(Zhang Guan-yong, 2006) explored the synthesis of (2S,3S)-N-Cbz-3-amino-1-chloro-4-phenyl-2-butanol, an intermediate in the synthesis of HIV protease inhibitors, demonstrating its significance in medicinal chemistry.

Safety And Hazards

The compound has been classified with the GHS07 symbol, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation .

properties

IUPAC Name

tert-butyl N-[(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20ClNO3/c1-15(2,3)20-14(19)17-12(13(18)10-16)9-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAKDNFBATYIEIE-LBPRGKRZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40432942
Record name tert-Butyl [(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

297.78 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3S)-3-(Tert-butoxycarbonyl)amino-1-chloro-4-phenyl-2-butanone

CAS RN

102123-74-0
Record name N-Boc phenylalanyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102123-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (3S)-(-)-3-tert-Butoxycarbonylamino-1-chloro-4-phenyl-2-butanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102123740
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name tert-Butyl [(2S)-4-chloro-3-oxo-1-phenylbutan-2-yl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40432942
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TERT-BUTYL (S)-(4-CHLORO-3-OXO-1-PHENYLBUTAN-2-YL)CARBAMATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UV1OR154Q5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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